Cas no 85740-98-3 (4-Chloro-3-methoxybenzoic acid)

4-Chloro-3-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-3-methoxybenzoic acid
- 4-CHLORO-3-METHOXYBENZOIC ACID ---POWDER---
- 4-Chloro-m-anisic Acid
- Benzoic acid, 4-chloro-3-methoxy-
- 3-methoxy-4-chlorobenzoic acid
- 4-chloro-3-methoxy-benzoic Acid
- PubChem4565
- OXUUNDMDOOXPKY-UHFFFAOYSA-N
- 3-Methoxy 4-Chloro Benzoic Acid
- Benzoic acid,4-chloro-3-methoxy-
- BBL104210
- CL8115
- STL558074
- SBB008504
- VZ28765
- CM12590
- AS027
- 4-Chloro-3-methoxybenzoicacid
- 4-Chloro-3-methoxybenzoic acid (ACI)
- SB39077
- C3304
- J-515014
- FS-2601
- MFCD00269640
- AC-26024
- Z1741972864
- CHEMBL1622754
- DTXSID10366245
- SY021858
- 4-chloro-3-methoxy benzoic acid
- DB-006758
- EN300-93469
- 4-Chloro-3-methoxybenzoic acid, AldrichCPR
- CS-W019523
- SCHEMBL411025
- 85740-98-3
- AKOS003307382
-
- MDL: MFCD00269640
- インチ: 1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
- InChIKey: OXUUNDMDOOXPKY-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(OC)C(Cl)=CC=1)O
計算された属性
- 精确分子量: 186.00800
- 同位素质量: 186.008
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 46.5
じっけんとくせい
- 密度みつど: 1.352
- ゆうかいてん: 217.0 to 221.0 deg-C
- Boiling Point: 325.4℃ at 760 mmHg
- フラッシュポイント: 150.6°C
- Refractive Index: 1.562
- PSA: 46.53000
- LogP: 2.04680
4-Chloro-3-methoxybenzoic acid Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Danger
- 危害声明: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:3077
- 危険カテゴリコード: 36/37/38-50-25
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- 储存条件:Store at room temperature
- Risk Phrases:R36/37/38
- HazardClass:9
- 包装グループ:Ⅲ
4-Chloro-3-methoxybenzoic acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-Chloro-3-methoxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013027469-500mg |
4-Chloro-3-methoxybenzoic acid |
85740-98-3 | 97% | 500mg |
$815.00 | 2023-08-31 | |
TRC | C428113-500mg |
4-Chloro-3-methoxybenzoic acid |
85740-98-3 | 500mg |
$87.00 | 2023-05-18 | ||
Enamine | EN300-93469-0.5g |
4-chloro-3-methoxybenzoic acid |
85740-98-3 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
Enamine | EN300-93469-50.0g |
4-chloro-3-methoxybenzoic acid |
85740-98-3 | 95.0% | 50.0g |
$376.0 | 2025-03-21 | |
Enamine | EN300-93469-100.0g |
4-chloro-3-methoxybenzoic acid |
85740-98-3 | 95.0% | 100.0g |
$635.0 | 2025-03-21 | |
Enamine | EN300-93469-1g |
4-chloro-3-methoxybenzoic acid |
85740-98-3 | 95% | 1g |
$26.0 | 2023-09-01 | |
Enamine | EN300-93469-5g |
4-chloro-3-methoxybenzoic acid |
85740-98-3 | 95% | 5g |
$71.0 | 2023-09-01 | |
Enamine | EN300-93469-0.05g |
4-chloro-3-methoxybenzoic acid |
85740-98-3 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Apollo Scientific | OR401000-5g |
4-Chloro-3-methoxybenzoic acid |
85740-98-3 | 98+% | 5g |
£42.00 | 2025-02-20 | |
Alichem | A013027469-250mg |
4-Chloro-3-methoxybenzoic acid |
85740-98-3 | 97% | 250mg |
$484.80 | 2023-08-31 |
4-Chloro-3-methoxybenzoic acid 合成方法
Synthetic Circuit 1
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Synthetic Circuit 2
1.2 Reagents: Ethanol
1.3 Reagents: Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
Synthetic Circuit 3
Synthetic Circuit 4
1.2 Reagents: Hexachloroethane ; 30 min, -50 °C; -50 °C → rt
1.3 Reagents: Water
Synthetic Circuit 5
2.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Synthetic Circuit 6
Synthetic Circuit 7
1.2 Solvents: Water
Synthetic Circuit 8
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Synthetic Circuit 9
1.2 Reagents: Sulfuric acid ; acidified, rt
Synthetic Circuit 10
Synthetic Circuit 11
1.2 Reagents: Hexachloroethane ; 30 min, -50 °C; -50 °C → rt
1.3 Reagents: Water
Synthetic Circuit 12
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; 20 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Synthetic Circuit 13
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ; 24 h, 50 °C; 13 h, rt
2.2 Reagents: Sulfuric acid ; acidified, rt
Synthetic Circuit 14
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine , Water ; 24 h, 50 °C; 13 h, rt
Synthetic Circuit 15
2.1 -
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Synthetic Circuit 16
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine , Water ; 24 h, 50 °C; 13 h, rt
4-Chloro-3-methoxybenzoic acid Raw materials
-
- 3-Methoxybenzoic acid
- 1-Chloro-2-methoxy-4-methylbenzene
- 4-Chloro-3-methoxybenzoic acid
- Tert-BUTYL HYPOCHLORITE
- 3'-Hydroxyacetophenone
- Hexacarbonylmolybdenum
- Phenol, 3-(2,4,5-trimethyl-1,3-dioxolan-2-yl)-
- 2,3-Butanediol
- 1-(4-Chloro-3-hydroxyphenyl)ethanone
4-Chloro-3-methoxybenzoic acid Preparation Products
4-Chloro-3-methoxybenzoic acid 関連文献
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1. Boosted photovoltaic performance of indenothiophene-based molecular acceptor via fusing a thiophenePengfei Wang,Xuechen Jiao,Shengjie Xu,Hao Wu,Christopher R. McNeill,Haijun Fan,Xiaozhang Zhu J. Mater. Chem. C 2020 8 630
4-Chloro-3-methoxybenzoic acidに関する追加情報
Introduction to 4-Chloro-3-methoxybenzoic acid (CAS No. 85740-98-3)
4-Chloro-3-methoxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 85740-98-3, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This benzoic acid derivative features both a chloro and a methoxy substituent on its aromatic ring, which makes it a versatile intermediate in the synthesis of various bioactive molecules. The presence of these functional groups imparts unique reactivity, enabling its use in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
The structural configuration of 4-Chloro-3-methoxybenzoic acid contributes to its broad applicability in medicinal chemistry. The chloro group at the para position relative to the methoxy group enhances electrophilic aromatic substitution reactions, making it a valuable precursor for further functionalization. This property is particularly useful in constructing more complex scaffolds for drug discovery. Researchers have leveraged this compound to develop novel inhibitors targeting various biological pathways, including those involved in inflammation, cancer, and metabolic disorders.
In recent years, 4-Chloro-3-methoxybenzoic acid has garnered attention for its role in synthesizing small-molecule drugs with enhanced pharmacological properties. For instance, studies have demonstrated its utility in creating potent antioxidants and anti-inflammatory agents. The benzoic acid moiety itself is well-known for its antimicrobial and anti-inflammatory effects, which can be further modulated by the substituents on the aromatic ring. This has led to investigations into its derivatives as potential therapeutic candidates.
One of the most compelling aspects of 4-Chloro-3-methoxybenzoic acid is its role as a building block in heterocyclic chemistry. Heterocyclic compounds are prevalent in modern pharmaceuticals due to their favorable pharmacokinetic profiles and biological activity. By incorporating 4-Chloro-3-methoxybenzoic acid into the synthesis of pyridine, quinoline, and other heterocyclic systems, chemists can generate novel molecules with tailored properties. Recent advances in this area have shown promising results in developing kinase inhibitors and other targeted therapies.
The synthetic pathways involving 4-Chloro-3-methoxybenzoic acid are diverse and well-documented. One common approach involves the chlorination of 3-methoxybenzoic acid using reagents such as phosphorus oxychloride (POCl₃). Alternatively, methylation of 4-chlorobenzoic acid can be employed to introduce the methoxy group. These reactions are typically performed under controlled conditions to ensure high yields and purity. The efficiency of these synthetic routes has made 4-Chloro-3-methoxybenzoic acid a preferred starting material for many industrial applications.
From a computational chemistry perspective, 4-Chloro-3-methoxybenzoic acid has been extensively studied to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into how the chloro and methoxy groups influence the molecule's interactions with biological targets. These studies have informed the design of more effective derivatives by predicting binding affinities and metabolic stability.
The pharmaceutical industry has also explored 4-Chloro-3-methoxybenzoic acid as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). By modifying its structure through further functionalization, researchers have synthesized compounds with improved efficacy and reduced side effects compared to traditional NSAIDs like aspirin and ibuprofen. This underscores the importance of 4-Chloro-3-methoxybenzoic acid in drug development pipelines.
In addition to its pharmaceutical applications, 4-Chloro-3-methoxybenzoic acid finds utility in agrochemical research. Its derivatives have been investigated as potential herbicides and fungicides due to their ability to disrupt essential biological processes in plants and fungi. The versatility of this compound allows chemists to fine-tune its properties for specific applications in crop protection.
The environmental impact of using 4-Chloro-3-methoxybenzoic acid as an intermediate has also been assessed. While it is not classified as a hazardous substance, proper handling and disposal protocols must be followed to minimize environmental risks. Efforts are ongoing to develop greener synthetic methods that reduce waste and energy consumption without compromising yield or purity.
Future research directions for 4-Chloro-3-methoxybenzoic acid include exploring its potential in photodynamic therapy (PDT) and other innovative therapeutic modalities. The compound's ability to undergo photochemical reactions makes it an attractive candidate for developing photosensitizers that can target diseased cells selectively. Such applications could revolutionize treatments for conditions like cancer by leveraging light-based therapies.
In conclusion, 4-Chloro-3-methoxybenzoic acid (CAS No. 85740-98-3) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse synthetic possibilities, making it an indispensable tool for chemists and researchers worldwide. As advancements continue to emerge from interdisciplinary studies involving organic synthesis, medicinal chemistry, and computational biology, the role of this compound is expected to expand even further.
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